molecular formula C21H16N2O2 B2371898 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde CAS No. 1375234-59-5

2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde

Cat. No.: B2371898
CAS No.: 1375234-59-5
M. Wt: 328.371
InChI Key: GQSKTNJBLQNOKQ-UHFFFAOYSA-N
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Description

2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is a synthetic organic compound of significant interest in advanced materials and pharmaceutical research. This molecule features a unique hybrid structure, incorporating both a naphthalene-carbaldehyde moiety and a phenylpyrazole unit linked by an ether bridge. This architecture suggests potential for applications in the development of fluorescent probes and molecular sensors, given that naphthalene derivatives are often explored for their photophysical properties. In medicinal chemistry, the distinct structure presents opportunities as a key synthetic intermediate or a scaffold for constructing more complex molecules, such as protease inhibitors or kinase-targeted compounds, due to the pyrazole ring's known role in biomolecular recognition. Researchers can utilize this reagent to build diverse chemical libraries or to functionalize the aldehyde group for further derivatization into Schiff bases or other complex structures. The compound is provided as a high-purity material to ensure reliable and reproducible experimental outcomes. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-[(1-phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c24-14-20-19-9-5-4-6-16(19)10-11-21(20)25-15-17-12-13-23(22-17)18-7-2-1-3-8-18/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSKTNJBLQNOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)COC3=C(C4=CC=CC=C4C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Pyrazole Moiety Construction

The 1-phenylpyrazole-3-ylmethoxy group is typically synthesized via cyclocondensation or Friedländer-type reactions:

Cyclocondensation of Phenylhydrazine

Phenylhydrazine reacts with β-diketones or α,β-unsaturated aldehydes under acidic conditions to form the pyrazole ring. For example:

  • Reagents : Phenylhydrazine + Ethyl acetoacetate
  • Conditions : Reflux in ethanol with HCl.
  • Product : 1-Phenylpyrazole-3-carboxylate, which is reduced to the corresponding alcohol (1-phenylpyrazole-3-methanol) using LiAlH₄.
Friedländer Condensation

Anthranilaldehyde derivatives react with pyrazolones to form fused pyrazoloquinolines, though this method is less direct for standalone pyrazole synthesis.

Naphthalene Aldehyde Preparation

The naphthalene-1-carbaldehyde scaffold is synthesized via:

Formylation of Naphthols

7-Methoxynaphthalen-2-ol undergoes formylation using ethyl orthoformate and aniline, followed by hydrolysis to yield 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde.

Sulfonylation-Deoxygenation

A patented method (AU2014358967B2) involves:

  • Sulfonylation : 2-Hydroxy-7-methoxynaphthalene-1-carbaldehyde reacts with tosyl chloride to form the sulfonate ester.
  • Deoxygenation : Palladium-catalyzed deoxygenation with formic acid yields 7-methoxy-naphthalene-1-carbaldehyde (yield: 75%).

Etherification and Coupling

The pyrazole-methanol and naphthalene aldehyde are coupled via Mitsunobu or nucleophilic substitution:

Mitsunobu Reaction
  • Reagents : 1-Phenylpyrazole-3-methanol + 1-Hydroxynaphthaldehyde derivative
  • Conditions : DIAD, PPh₃, THF, 0°C to RT.
  • Yield : ~65–75%.
Nucleophilic Aromatic Substitution

Activates the naphthalene hydroxyl group as a leaving group (e.g., via sulfonation) for reaction with pyrazole-methanol.

Detailed Synthetic Procedures

Example Protocol (Adapted from)

Step 1: Synthesis of 1-Phenylpyrazole-3-methanol

  • Phenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) reflux in ethanol/HCl (6 h).
  • Reduce the ester to alcohol using LiAlH₄ in THF (yield: 80%).

Step 2: Preparation of 7-Methoxy-naphthalene-1-carbaldehyde

  • Sulfonylation: 2-Hydroxy-7-methoxynaphthalene-1-carbaldehyde + Tosyl chloride (1.1 eq), Et₃N, CH₂Cl₂, 24 h (yield: 65%).
  • Deoxygenation: Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane, HCO₂H, DMF, 90°C (yield: 75%).

Step 3: Ether Coupling

  • Mitsunobu reaction: 7-Methoxy-naphthalene-1-carbaldehyde + 1-Phenylpyrazole-3-methanol, DIAD, PPh₃, THF, 12 h (yield: 70%).

Optimization and Challenges

Key Challenges

  • Regioselectivity : Ensuring substitution at the naphthalene 1-position requires directing groups (e.g., methoxy).
  • Stability : The aldehyde group is prone to oxidation; reactions often require inert atmospheres.

Yield Optimization Strategies

  • Catalyst Screening : Palladium/1,3-bis(diphenylphosphino)propane enhances deoxygenation efficiency.
  • Solvent Choice : DMF improves solubility in deoxygenation steps.

Analytical Characterization

Technique Key Data
¹H NMR (CDCl₃) δ 10.29 (s, 1H, CHO), 8.75 (d, J=2.6 Hz, 1H), 7.77 (d, J=8.9 Hz, 1H), 3.98 (s, 3H)
¹³C NMR δ 194.1 (CHO), 160.7 (C-O), 55.6 (OCH₃)
MS m/z 328.37 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The phenylpyrazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carboxylic acid.

    Reduction: Formation of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is utilized in several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The phenylpyrazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The methoxy linker in the target compound introduces conformational flexibility compared to rigid propenone or direct linkages .

Physicochemical Properties

Spectroscopic and thermal data for related compounds provide insights:

Compound Name IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals) Melting Point (°C)
3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde ~1700 δ 10.1 (CHO), 8.5–7.2 (aromatic) Not reported
(E)-1-(Naphthalen-1-yl)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-one ~1680 (C=O) δ 8.2–7.1 (aromatic), 7.4 (CH=CH) 116–118
Target Compound (Hypothetical) ~1700–1720 (CHO) δ ~10.0 (CHO), 4.8–5.0 (OCH₂) Not reported

Analysis :

  • The aldehyde group in the target compound is expected to show a strong IR stretch near 1700–1720 cm⁻¹, similar to compound 3 .
  • The methoxy linker would produce distinct ¹H-NMR signals (δ 4.8–5.0 for OCH₂) absent in propenone-linked analogs .

Biological Activity

2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a naphthalene backbone with a methoxy group and a phenylpyrazole moiety. Its molecular formula is C17H15N2OC_{17}H_{15}N_2O, with a molecular weight of approximately 265.31 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound.

Case Study: In Vitro Antimicrobial Evaluation

A study evaluated several pyrazole derivatives for their antimicrobial efficacy against various pathogens. The compound exhibited significant activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. Specifically, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The results are summarized in the table below:

CompoundPathogenMIC (μg/mL)Activity Type
This compoundStaphylococcus aureus0.25Bactericidal
This compoundEscherichia coli0.50Bactericidal

These findings indicate that the compound has promising potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been investigated due to their ability to scavenge free radicals. In a comparative study, this compound showed significant radical scavenging activity, which was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated that this compound could effectively reduce oxidative stress in vitro.

Table of Antioxidant Activity

CompoundIC50 (μM)Activity Type
This compound12.5Antioxidant

Anticancer Activity

Emerging research suggests that pyrazole derivatives may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Case Study: Cancer Cell Line Evaluation

In a study involving various cancer cell lines, the compound was found to inhibit cell proliferation significantly. The following table summarizes its effects:

Cancer Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF7 (Breast)20Cell cycle arrest

Q & A

Q. Q: What are the established synthetic routes for 2-[(1-phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde, and how can reaction conditions be optimized?

A:

  • Core synthesis : The compound is synthesized via nucleophilic substitution or coupling reactions. A naphthalene-1-carbaldehyde derivative is functionalized with a methoxy-linked 1-phenylpyrazole moiety. Key steps include:
    • Oxyanion formation : React 1-naphthol derivatives with a base (e.g., K₂CO₃ in DMF) to generate the oxyanion intermediate .
    • Alkylation : Introduce the pyrazole-containing alkylating agent (e.g., propargyl bromide derivatives) under controlled pH and temperature (e.g., room temperature for 2 hours) .
  • Optimization : Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and refine solvent systems (e.g., ethanol/water mixtures) to improve yield and purity .

Structural Characterization

Q. Q: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

A:

  • Spectroscopy :
    • FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .
    • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., naphthalene protons at δ 7.5–8.5 ppm; pyrazole protons at δ 6.5–7.2 ppm) .
  • Crystallography : Employ SHELX software for single-crystal X-ray refinement. Note potential non-merohedral twinning, requiring rigorous data integration (e.g., twin ratio refinement to resolve overlapping reflections) .

Crystallographic Data Interpretation

Q. Q: How can crystallographic data resolve conformational ambiguities in this compound?

A:

  • Twinning analysis : For crystals exhibiting twinning (common in pyrazole derivatives), use SHELXL to refine twin laws (e.g., twin ratio ~0.54:0.46) and apply HKLF5 data format for overlapping reflections .
  • Torsional angles : Measure dihedral angles between naphthalene and pyrazole rings (e.g., ~46.3° deviation reported in similar structures), critical for understanding steric effects .

Reactivity of the Aldehyde Group

Q. Q: What methodological approaches are used to study the reactivity of the aldehyde moiety in this compound?

A:

  • Nucleophilic additions : React with amines (e.g., hydrazines) in ethanol under reflux to form hydrazones, monitored by LC-MS .
  • Oxidation/Reduction : Test catalytic hydrogenation (Pd/C, H₂) or oxidation (KMnO₄) to carboxylic acid derivatives, optimizing solvent polarity (e.g., THF vs. DCM) .

Toxicity and Safety Profiling

Q. Q: How can researchers assess the toxicological risks of this compound in preclinical studies?

A:

  • In vitro assays : Use hepatic (HepG2) or renal (HEK293) cell lines to screen for cytotoxicity (IC₅₀) .
  • In vivo models : Follow protocols for naphthalene derivatives (e.g., oral gavage in rodents), monitoring systemic effects (hepatic/renal endpoints) per inclusion criteria in toxicological profiles .

Advanced Research Questions

Mechanistic Insights into Base-Catalyzed Reactions

Q. Q: How does the acidity of the naphthalene-proton influence base-mediated coupling reactions?

A:

  • Carbanion stability : The α-proton to the aldehyde group (naphthalene-1-position) is acidic (pKa ~8–10). Deprotonation with strong bases (e.g., KOH/ethanol) generates a resonance-stabilized carbanion, enabling C–C bond formation with electrophilic pyrazole derivatives .
  • Kinetic control : Optimize reaction time (≤6 hours) to prevent side reactions (e.g., aldol condensation) .

Resolving Data Contradictions in Crystallography

Q. Q: How to address discrepancies between experimental and computational structural models?

A:

  • Density functional theory (DFT) : Compare computed (e.g., Gaussian) and experimental bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to validate hydrogen-bonding networks .

Computational Docking Studies

Q. Q: What strategies are effective for docking this compound into biological targets?

A:

  • Ligand preparation : Optimize protonation states (e.g., aldehyde tautomers) using tools like OpenBabel .
  • Target selection : Prioritize receptors with aromatic binding pockets (e.g., kinase ATP sites) due to the compound’s planar structure .

Structure-Activity Relationship (SAR) Optimization

Q. Q: How can substituents on the pyrazole ring modulate bioactivity?

A:

  • Electron-withdrawing groups : Introduce –NO₂ or –CF₃ at pyrazole positions to enhance electrophilicity and binding affinity .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) at the phenyl ring reduce rotational freedom, impacting receptor selectivity .

Green Chemistry Approaches

Q. Q: What solvent systems minimize environmental impact during synthesis?

A:

  • Alternative solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity .
  • Catalysis : Use immobilized bases (e.g., polymer-supported K₂CO₃) for recyclability .

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